molecular formula C9H9IN2O2S B8732674 3-Iodo-1-methyl-6-(methylsulfonyl)-1H-indazole CAS No. 1426423-78-0

3-Iodo-1-methyl-6-(methylsulfonyl)-1H-indazole

Cat. No. B8732674
CAS RN: 1426423-78-0
M. Wt: 336.15 g/mol
InChI Key: RBXSZPQTIGYXES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-1-methyl-6-(methylsulfonyl)-1H-indazole is a useful research compound. Its molecular formula is C9H9IN2O2S and its molecular weight is 336.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-1-methyl-6-(methylsulfonyl)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-1-methyl-6-(methylsulfonyl)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1426423-78-0

Molecular Formula

C9H9IN2O2S

Molecular Weight

336.15 g/mol

IUPAC Name

3-iodo-1-methyl-6-methylsulfonylindazole

InChI

InChI=1S/C9H9IN2O2S/c1-12-8-5-6(15(2,13)14)3-4-7(8)9(10)11-12/h3-5H,1-2H3

InChI Key

RBXSZPQTIGYXES-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)C)C(=N1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a round-bottomed flask, 3-iodo-6-methylsulfonyl-1H-indazole (396 mg, 1.23 mmol) was dissolved in THF (4.4 ml). The orange solution was cooled to 0° C. and potassium tert-butoxide (200 mg, 1.78 mmol) was added. The reaction mixture was stirred at 0° C. for 30 min then iodomethane (0.11 ml, 1.76 mmol) was added dropwise. After the addition was complete, the ice bath was removed and the reaction mixture was stirred at room temperature for 4 h then quenched with water and extracted with EtOAc (2×). The combined organic layers were washed with water and brine then dried over sodium sulfate, filtered and concentrated. The residue was absorbed on silica gel and chromatographed with EtOAc/hexanes (gradient: 0-30% EtOAc) to give 251 mg (61%) of 3-iodo-6-methanesulfonyl-1-methyl-1H-indazole as an off-white solid. The minor regioisomer 3-iodo-6-methanesulfonyl-2-methyl-2H-indazole was also observed, but not isolated.
Quantity
396 mg
Type
reactant
Reaction Step One
Name
Quantity
4.4 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
0.11 mL
Type
reactant
Reaction Step Three

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